molecular formula C16H14N2O4S2 B3578531 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B3578531
M. Wt: 362.4 g/mol
InChI Key: DTCIHGRNMZJPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide” is C16H14N2O4S2 . This indicates that the compound contains 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight and other characteristics. The average molecular weight of “this compound” is 362.423 Da .

Safety and Hazards

The safety data sheet for similar compounds, such as 4-(Methylsulfonyl)benzenesulfonyl chloride, indicates that these compounds can cause severe skin burns and eye damage . Therefore, it is recommended to handle “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide” with care.

Mechanism of Action

Target of Action

The primary target of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter. This compound also targets Aβ 1-42 aggregation , which is associated with Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing the enzyme’s activity and slowing down the breakdown of acetylcholine. It also inhibits Aβ 1-42 aggregation, which can help prevent the formation of amyloid plaques, a hallmark of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine. By inhibiting Aβ 1-42 aggregation, it can potentially prevent the disruption of cellular processes and neuronal death caused by amyloid plaques .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can help improve cognitive functions like memory and attention. The inhibition of Aβ 1-42 aggregation can prevent the formation of amyloid plaques, potentially slowing down the progression of Alzheimer’s disease . The compound has also shown low toxicity and can impede loss of cell viability elicited by H₂O₂ neurotoxicity in SHSY-5Y cells .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCIHGRNMZJPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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